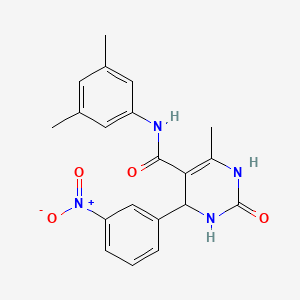

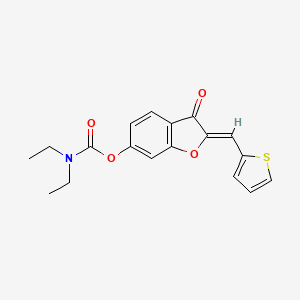

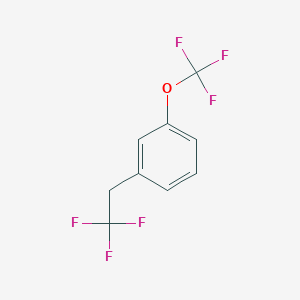

![molecular formula C23H23ClN2O4 B2410109 4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride CAS No. 2097883-30-0](/img/structure/B2410109.png)

4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a morpholine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the morpholine ring could potentially undergo reactions involving the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all play a role .Applications De Recherche Scientifique

New Approaches to Derivatives

Research has explored the synthesis and applications of various quinoline and isoquinoline derivatives. For instance, studies have detailed the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, highlighting their potential in scientific research due to their structural uniqueness and potential biological activities (E. Sobarzo-Sánchez et al., 2010).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties. For example, novel 8-hydroxyquinoline derivatives have demonstrated effectiveness in protecting mild steel against acidic corrosion, indicating their potential utility in industrial applications (M. Rbaa et al., 2018).

Synthesis under Microwave Irradiation

The microwave-assisted synthesis of novel thiazolidinone analogues, incorporating quinoline moieties, has shown potential for in vitro antioxidant, antibacterial, and antifungal activity, suggesting a wide range of scientific applications (A. Adhikari et al., 2012).

Structural and Spectral Assignment

The structural and spectral assignments of oxoisoaporphines have been comprehensively detailed, providing a basis for further chemical analysis and application of these compounds in scientific research (E. Sobarzo-Sánchez et al., 2003).

Antioxidant Efficiency in Lubricating Grease

Studies have synthesized and evaluated quinolinone derivatives for their antioxidant efficiency in lubricating greases, highlighting the potential of quinoline derivatives in enhancing the performance and lifespan of industrial materials (Modather F. Hussein et al., 2016).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(8-morpholin-4-yl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4.ClH/c1-14-3-4-16(9-15(14)2)23(26)18-12-24-19-11-21-20(28-13-29-21)10-17(19)22(18)25-5-7-27-8-6-25;/h3-4,9-12H,5-8,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRWNGAGVTUBTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCOCC5)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

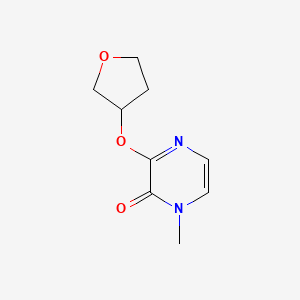

![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)

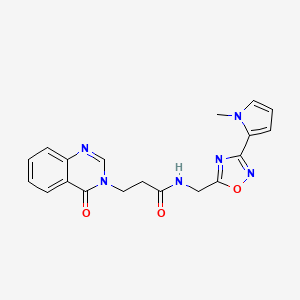

![N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2410037.png)

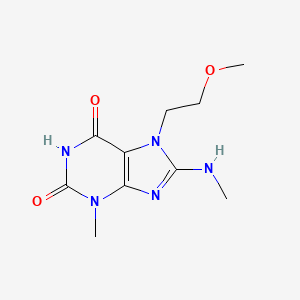

![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)

![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)